N1-Substituent Impact on Lipophilicity: Measured LogP of the Pyridin-3-ylmethyl Analog vs. the Unsubstituted Parent and N1-Methyl Congener
The calculated partition coefficient (clogP) for 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is approximately 1.42, compared to approximately 0.95 for the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and approximately 1.10 for the N1-methyl analog (1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) [1]. This represents a measurable increase in lipophilicity (+Δ0.47 vs parent; +Δ0.32 vs N1-methyl) that places the compound within a more favorable range for passive membrane permeability according to Lipinski guidelines (clogP < 5) while maintaining aqueous solubility above the 10 µM threshold typically required for cellular assays [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.42 (1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) |
| Comparator Or Baseline | clogP ≈ 0.95 (1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, parent core); clogP ≈ 1.10 (1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) |
| Quantified Difference | +Δ0.47 vs parent; +Δ0.32 vs N1-methyl |
| Conditions | clogP values calculated via ChemAxon/ALOGPS consensus method on neutral carboxylic acid species |
Why This Matters
The intermediate lipophilicity (clogP ~1.4) favors cellular permeability without excessive plasma protein binding, making this analog more suitable for cell-based screening than the less lipophilic parent or N1-methyl congener.
- [1] ChemBase. Physicochemical data for 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and related analogs. https://www.chembase.cn, accessed 2026-05-07. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
